molecular formula C18H19N7O4S2 B4034944 1-(methylsulfonyl)-4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}piperazine

1-(methylsulfonyl)-4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}piperazine

Cat. No.: B4034944
M. Wt: 461.5 g/mol
InChI Key: QEXFLEHWINSCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a piperazine derivative with a phenyltetrazole group, a nitrophenyl group, and a methylsulfonyl group attached. Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals and performance materials . Phenyltetrazole is a type of tetrazole, a class of heterocyclic compounds that are known for their energetic properties and use in pharmaceuticals . The nitrophenyl group is a common functional group in organic chemistry, often used as a leaving group, and the methylsulfonyl group is a type of sulfonyl group, which are often used in organic synthesis .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the nitrophenyl group could make the compound susceptible to nucleophilic aromatic substitution reactions, while the phenyltetrazole group could potentially undergo reactions typical of tetrazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of the functional groups present. For example, the presence of the polar sulfonyl group could influence the compound’s solubility in various solvents .

Scientific Research Applications

Metabolism and Disposition in Humans

One study focused on the metabolism and disposition of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans. Venetoclax's primary clearance mechanism is hepatic metabolism, with fecal excretion being the major elimination route. The study highlights the complex metabolic pathways involving enzymatic oxidation, sulfation, and nitro reduction, potentially relevant for understanding similar piperazine-containing compounds' metabolic fate (Liu et al., 2017).

Piperazine Derivatives and Neurological Effects

Another study reported on the neurotoxic effects of piperazine derivatives, specifically how the illicit drug MPTP, containing piperazine structures, leads to parkinsonism by damaging cells in the substantia nigra (Hansen et al., 1983). This study underscores the neurological impact of certain piperazine compounds, which could be crucial for evaluating similar compounds' safety profiles.

Diagnostic and Therapeutic Applications

Research on [18F]DASA-23, a radiopharmaceutical targeting pyruvate kinase M2 (PKM2) for glioma imaging via positron emission tomography (PET), illustrates the diagnostic application of piperazine derivatives in oncology. The study demonstrates [18F]DASA-23's ability to delineate low-grade and high-grade gliomas based on PKM2 expression, highlighting the potential of piperazine compounds in medical diagnostics and therapy monitoring (Patel et al., 2019).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. It could potentially be of interest in fields such as pharmaceuticals, materials science, or chemical synthesis .

Properties

IUPAC Name

1-methylsulfonyl-4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O4S2/c1-31(28,29)23-11-9-22(10-12-23)15-7-8-16(25(26)27)17(13-15)30-18-19-20-21-24(18)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXFLEHWINSCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(methylsulfonyl)-4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(methylsulfonyl)-4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-(methylsulfonyl)-4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-(methylsulfonyl)-4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-(methylsulfonyl)-4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-(methylsulfonyl)-4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.